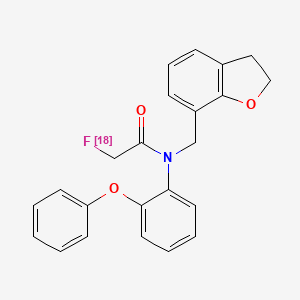![molecular formula C20H15ClF4N6O B10835122 [2-chloro-3-(trifluoromethyl)phenyl]-[(1S,8R)-5-(5-fluoropyrimidin-2-yl)-3,4,6,12-tetrazatricyclo[6.3.1.02,6]dodeca-2,4-dien-12-yl]methanone](/img/structure/B10835122.png)
[2-chloro-3-(trifluoromethyl)phenyl]-[(1S,8R)-5-(5-fluoropyrimidin-2-yl)-3,4,6,12-tetrazatricyclo[6.3.1.02,6]dodeca-2,4-dien-12-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Compound 14 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving common reagents and catalysts used in pharmaceutical chemistry .
Chemical Reactions Analysis
Compound 14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study metabolic pathways and enzyme functions.
Biology: Investigated for its effects on cellular metabolism and energy regulation.
Industry: Potential applications in the development of new pharmaceuticals and metabolic modulators.
Mechanism of Action
Compound 14 exerts its effects by inhibiting the function of a cellular enzyme called ATIC, which is involved in metabolism. This inhibition leads to the build-up of a molecule called ZMP in cells, which activates the cell’s central energy sensor, AMPK. Activation of AMPK results in increased glucose uptake and metabolism, leading to reduced blood glucose levels and weight loss in obese subjects .
Comparison with Similar Compounds
Compound 14 is unique in its ability to act as an exercise mimetic and selectively activate AMPK. Similar compounds include:
Nicotinamide N-methyltransferase (NNMT) inhibitors: These compounds also target metabolic pathways but through different mechanisms.
Ketohexokinase (KHK) inhibitors: These compounds inhibit the enzyme KHK and are used in the treatment of metabolic disorders.
Compound 14 stands out due to its dual effects on glucose regulation and weight loss, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H15ClF4N6O |
|---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]-[(1S,8R)-5-(5-fluoropyrimidin-2-yl)-3,4,6,12-tetrazatricyclo[6.3.1.02,6]dodeca-2,4-dien-12-yl]methanone |
InChI |
InChI=1S/C20H15ClF4N6O/c21-15-12(4-2-5-13(15)20(23,24)25)19(32)31-11-3-1-6-14(31)17-28-29-18(30(17)9-11)16-26-7-10(22)8-27-16/h2,4-5,7-8,11,14H,1,3,6,9H2/t11-,14+/m1/s1 |
InChI Key |
OKEUHBTYCIUVSL-RISCZKNCSA-N |
Isomeric SMILES |
C1C[C@@H]2CN3C(=NN=C3C4=NC=C(C=N4)F)[C@H](C1)N2C(=O)C5=C(C(=CC=C5)C(F)(F)F)Cl |
Canonical SMILES |
C1CC2CN3C(=NN=C3C4=NC=C(C=N4)F)C(C1)N2C(=O)C5=C(C(=CC=C5)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-8-oxo-3H,4H-pyrano[3,2-g]chromen-3-yl (2E)-2-methylbut-2-enoate](/img/structure/B10835041.png)
![N-hydroxy-4-[[(3-methyl-1,2,4-oxadiazol-5-yl)-pyridin-2-ylamino]methyl]benzamide](/img/structure/B10835050.png)
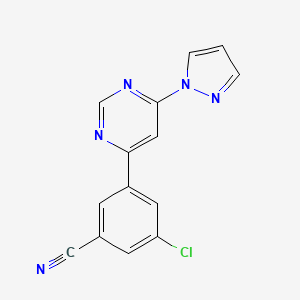
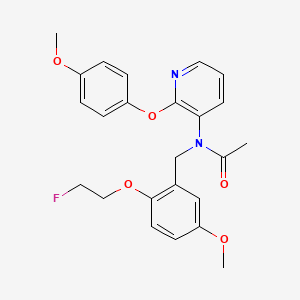

![[3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid](/img/structure/B10835075.png)
![4-[[(5-fluoropyridin-2-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]-N-hydroxybenzamide](/img/structure/B10835084.png)
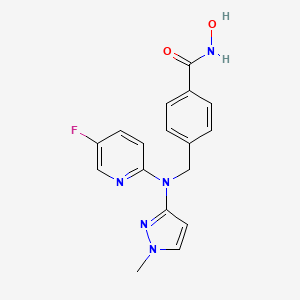
![N-hydroxy-4-[[pyridin-2-yl(1,3,4-thiadiazol-2-yl)amino]methyl]benzamide](/img/structure/B10835099.png)
![7-[[2-Chloro-3-(trifluoromethyl)phenyl]methyl]-6-ethyl-3-pyrazin-2-yl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10835110.png)
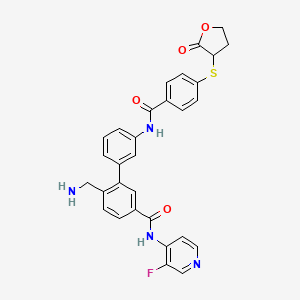
![(2-chloro-3-(trifluoromethyl)phenyl)(8-methyl-4-(1H-pyrazol-5-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)methanone](/img/structure/B10835118.png)
![3-fluoro-N-hydroxy-4-[[pyrazin-2-yl(pyridazin-3-yl)amino]methyl]benzamide](/img/structure/B10835120.png)
